molecular formula C16H27NO4 B2718049 2-Allyl-1-Boc-pipecolic acid ethyl ester CAS No. 2010955-43-6

2-Allyl-1-Boc-pipecolic acid ethyl ester

Cat. No. B2718049
M. Wt: 297.395
InChI Key: CIJLMTWZPMPZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-1-Boc-pipecolic acid ethyl ester is a chemical compound with the molecular formula C16H27NO4 . It plays a pivotal role as a precursor for synthesizing diverse pharmaceutical agents, particularly those efficacious in alleviating respiratory afflictions and hypertension .


Molecular Structure Analysis

The molecular structure of 2-Allyl-1-Boc-pipecolic acid ethyl ester is represented by the linear formula C16H27NO4 . The molecular weight of this compound is 297.40 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

"2-Allyl-1-Boc-pipecolic acid ethyl ester" plays a crucial role in the synthesis of heterocyclic compounds such as indole-3-acetic acids and their analogues. A study demonstrates the one-pot synthesis involving allylation followed by palladium-catalyzed ring closure, which leads to the production of N-BOC protected indoles and thienopyrroles. This process underscores the compound's importance in creating biologically significant heterocycles (Wensbo, Annby, & Gronowitz, 1995).

Polymerization of Fatty Acid Esters

Research on allyl esters of long-chain fatty acids from Crambe oil reveals the polymerization capability of these esters under specific conditions. The study indicates that "2-Allyl-1-Boc-pipecolic acid ethyl ester" could be relevant in synthesizing polymers from fatty acid esters, providing materials with varied crystallinity and melting points, showcasing its potential in material science (Chang & Miwa, 1979).

Nucleic Acid Analogues Synthesis

The compound is instrumental in the synthesis of peptide nucleic acid (PNA) monomers. A methodology outlined in the literature utilizes the compound for synthesizing benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, highlighting its utility in the preparation of PNA oligomers, which are critical in genetic research and diagnostics (Wojciechowski & Hudson, 2008).

Allylic Boronation and Cross-Coupling Reactions

"2-Allyl-1-Boc-pipecolic acid ethyl ester" is utilized in direct boronation of allyl alcohols and in cross-coupling reactions. These reactions proceed with high regio- and stereoselectivity, demonstrating the compound's utility in complex organic synthesis processes that are foundational for pharmaceutical and agrochemical research (Olsson, Sebelius, Selander, & Szabó, 2006).

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 2-prop-2-enylpiperidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-6-10-16(13(18)20-7-2)11-8-9-12-17(16)14(19)21-15(3,4)5/h6H,1,7-12H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJLMTWZPMPZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCN1C(=O)OC(C)(C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-1-Boc-pipecolic acid ethyl ester

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